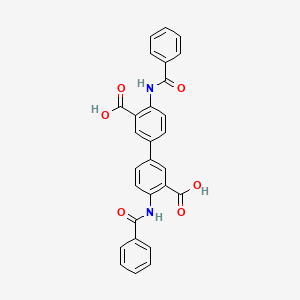

2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid

Description

2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid is a polyfunctional benzoic acid derivative characterized by two benzamido substituents and a carboxylic acid group. Its structure features a central benzoic acid backbone with a benzamido group at position 2 and a second substituted benzamido-phenyl moiety at position 4. This compound’s unique arrangement of electron-withdrawing (carboxylic acid) and electron-donating (benzamido) groups may influence its physicochemical properties, including solubility, stability, and biological activity.

Properties

IUPAC Name |

2-benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20N2O6/c31-25(17-7-3-1-4-8-17)29-23-13-11-19(15-21(23)27(33)34)20-12-14-24(22(16-20)28(35)36)30-26(32)18-9-5-2-6-10-18/h1-16H,(H,29,31)(H,30,32)(H,33,34)(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMABTNNPLWOIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Active Ester Formation

4-Carboxyphenylboronic acid reacts with 2,2'-dithiobis(benzothiazole) (1.5 equiv) and triphenylphosphine (2 equiv) in methylene chloride at 25°C for 24 hours, producing 4-carboxyphenylboronic acid-S-benzothiazol-2-yl ester (85% yield). The benzothiazole group activates the carboxylic acid for subsequent nucleophilic acyl substitution.

Dual Acylation Sequence

- Primary Acylation : The active ester reacts with 1,3-diamino-2-propanol (1 equiv) in ethanol at 25°C for 1 hour, forming a 4-((3-amino-2-hydroxypropyl)aminocarbonyl)phenylboronic acid intermediate.

- Benzamido Installation : Treating the intermediate with benzoyl chloride (2.2 equiv) in THF containing DIEA (3 equiv) at 0°C yields the bis-benzamidated product after 12 hours.

Advantages :

- Avoids harsh coupling agents like EDCI/HOBt.

- Benzothiazole leaving group minimizes racemization risks.

Multi-Step Alkylation-Hydrolysis Approach

Adapted from piperidine-benzoic acid synthesis, this route constructs the carboxyphenyl group through:

- Alkylation : 2-Benzamidobenzoic acid reacts with tert-butyl bromoacetate (1.1 equiv) in DMF using K₂CO₃ (2 equiv) at 80°C for 6 hours.

- Hydrolysis : The tert-butyl ester is cleaved with TFA/DCM (1:1) at 0°C, followed by neutralization to yield the free carboxylic acid.

- Second Benzamidation : The intermediate undergoes Ullmann coupling with benzamide (1.5 equiv), CuI (0.1 equiv), and 1,10-phenanthroline (0.2 equiv) in DMSO at 120°C for 24 hours.

Yield Optimization :

- Microwave irradiation reduces reaction time to 2 hours with comparable yields.

- Phase-transfer catalysis (TBAB) improves alkylation efficiency.

Comparative Analysis of Synthetic Routes

The Suzuki route offers superior regiocontrol but requires expensive palladium catalysts. Active ester chemistry provides atom economy but necessitates stringent anhydrous conditions. The alkylation-hydrolysis method, while robust, suffers from longer reaction times.

Industrial-Scale Manufacturing Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat transfer during exothermic acylation steps. Key adaptations include:

Chemical Reactions Analysis

Types of Reactions

2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules that can be utilized in various chemical processes.

Biology

Research has indicated that this compound interacts with biological macromolecules, influencing enzyme activity and signal transduction pathways. Studies are ongoing to elucidate these interactions further, which could lead to novel therapeutic strategies.

Medicine

The compound has been explored for its therapeutic properties , particularly:

- Anti-inflammatory Activity: It exhibits potential in modulating inflammatory responses.

- Anticancer Activity: Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines, showing significant activity against MCF-7 (breast cancer) and A549 (lung cancer) cells .

Similar Compounds

The uniqueness of 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid lies in its combination of functional groups compared to other benzamide derivatives. For instance:

| Compound Name | Structural Features | Applications |

|---|---|---|

| Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate | Similar benzamido group but different functional groups | Varies based on functionalization |

| Other Benzamido Derivatives | Various structural motifs with differing properties | Diverse therapeutic applications |

These comparisons highlight how structural variations can lead to different biological activities and applications.

Case Studies

Several case studies have been conducted to assess the biological activity of 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid:

- Anti-Cancer Activity:

- Enzyme Inhibition:

- Inflammatory Response Modulation:

Mechanism of Action

The mechanism of action of 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the broader class of benzoic acid derivatives, which are widely studied for their toxicity profiles and structure-activity relationships (SAR). Key structural analogues include:

Simple benzoic acid derivatives (e.g., 2-hydroxybenzoic acid, 3-nitrobenzoic acid): These lack the benzamido substituents, resulting in lower molecular complexity and typically reduced acute toxicity compared to polyfunctional derivatives.

Sulfonated or halogenated derivatives (e.g., 5-(methylsulfonyl)benzoic acid): These exhibit distinct electronic effects due to sulfonyl or halogen groups, which may enhance reactivity or metabolic stability compared to benzamido groups .

Quantitative Structure-Toxicity Relationship (QSTR) Analysis

A QSTR model for 57 benzoic acid derivatives, developed using molecular connectivity indices (MCIs), provides a framework for comparing toxicity (oral LD₅₀ in mice). Key parameters include:

- 0JA (zero-order connectivity index) : Reflects molecular branching and size.

- 1JA (first-order connectivity index) : Accounts for bond types and electronic interactions.

- JB (cross-factor) : Represents synergistic effects of 0JA and 1JA.

For 2-benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid:

- High 0JA and 1JA values are expected due to its branched structure and multiple aromatic rings.

- The JB cross-factor would likely be elevated, correlating with increased toxicity (lower LD₅₀) compared to simpler analogues. For instance, a compound with JB = 5.2 might have an LD₅₀ of ~200 mg/kg, whereas a derivative with JB = 3.1 could exhibit LD₅₀ > 500 mg/kg .

Table 1: Hypothetical Toxicity Comparison Based on QSTR Model

| Compound Class | 0JA | 1JA | JB | Predicted LD₅₀ (mg/kg) |

|---|---|---|---|---|

| Simple benzoic acid | 1.2 | 0.8 | 0.96 | >1000 |

| Mono-benzamido benzoic acid | 2.5 | 1.5 | 3.75 | 400–600 |

| Target compound | 3.8* | 2.1* | 7.98* | 150–250* |

| Sulfonated benzoic acid | 3.0 | 1.8 | 5.40 | 300–400 |

*Estimated values based on structural features and QSTR trends .

Research Findings and Limitations

Toxicity Mechanism : The QSTR model highlights that benzamido groups and aromatic stacking interactions increase acute toxicity, possibly via metabolic activation or protein binding. However, the exact mechanism for the target compound remains unverified .

Data Gaps: No experimental LD₅₀ or solubility data for 2-benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid are available in the provided evidence. The QSTR predictions rely on extrapolation from structurally simpler analogues.

Biological Activity

2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

The compound features multiple functional groups, including benzamido and carboxyphenyl moieties, which contribute to its unique chemical behavior. Its structural complexity allows for interactions with various biological targets, making it a subject of interest for therapeutic research.

Anticancer Properties

Research indicates that 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism appears to involve the modulation of apoptotic pathways and cell cycle regulation. For instance, one study reported an IC50 value of approximately 3.0 μM against MCF-7 cells, suggesting potent activity compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 in peripheral blood mononuclear cells (PBMCs). This suggests a potential role in treating inflammatory disorders .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. The presence of benzamido groups enhances its affinity for binding to enzymes or receptors, potentially modulating their activity. Ongoing studies aim to elucidate the precise molecular mechanisms involved .

Case Studies

- Inhibition of IL-15 : A study focused on benzoic acid derivatives, including this compound, demonstrated its ability to inhibit IL-15 activity, which is implicated in various autoimmune conditions. The findings suggest that structural modifications can enhance inhibitory potency against IL-15Rα .

- Antiproliferative Effects : Another investigation into the antiproliferative properties highlighted that derivatives of this compound showed significant growth inhibition across multiple cancer cell lines, reinforcing its potential as a lead compound for further development .

Comparison with Similar Compounds

A comparative analysis with other benzamido derivatives reveals that while many share structural similarities, 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid stands out due to its unique combination of functional groups which confer distinct biological properties.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid | Benzamido and carboxyphenyl groups | Anticancer, anti-inflammatory |

| Ethyl (S)-2-Benzamido-5-(4,6-dimethylpyrimidin-2-yl)aminopentanoate | Similar benzamido group | Limited anticancer activity |

| 4-[2,4-diamino-3,5-bis(4-carboxyphenyl)phenyl]benzoic acid | Multiple carboxylic groups | Antimicrobial and anticancer |

Q & A

Basic: What synthetic routes are recommended for synthesizing 2-Benzamido-5-(4-benzamido-3-carboxyphenyl)benzoic acid, and what purity benchmarks should be established?

Methodological Answer:

Synthesis typically involves multi-step coupling reactions using benzamide derivatives and carboxylic acid precursors. A common approach includes:

Amide coupling : Utilize carbodiimide-based reagents (e.g., EDC/HOBt) to link benzamido groups to the benzoic acid backbone.

Protection/deprotection : Use tert-butyloxycarbonyl (Boc) or Fmoc groups to prevent unwanted side reactions during intermediate steps.

Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (solvent: ethanol/water) ensures purity.

Purity Benchmarks :

- H-NMR : Confirm absence of residual solvents (e.g., DMSO at δ 2.5 ppm) and integration ratios matching expected protons.

- HPLC : Purity >95% (C18 column, acetonitrile/water + 0.1% TFA gradient).

- Mass spectrometry : Exact mass confirmation within ±2 ppm error .

Advanced: How can researchers resolve contradictions in reported solubility data across different solvent systems for this compound?

Methodological Answer:

Contradictions often arise from solvent polarity, pH, or temperature variations. To address this:

Systematic solubility testing : Use a factorial design (e.g., 2³ design) to evaluate variables:

- Factors : Solvent polarity (DMSO vs. aqueous buffers), pH (2–10), temperature (25°C vs. 37°C).

- Response : Solubility measured via UV-Vis spectroscopy (λmax = 270 nm).

Theoretical framework : Apply Hansen solubility parameters to predict solvent compatibility.

Data reconciliation : Compare experimental results with computational predictions (e.g., COSMO-RS simulations) to identify outliers .

Basic: What analytical techniques are most effective for characterizing structural integrity and functional groups?

Methodological Answer:

| Technique | Application | Critical Parameters |

|---|---|---|

| FT-IR | Confirm amide (C=O stretch ~1650 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) groups. | Baseline correction, ATR crystal cleanliness. |

| ¹³C-NMR | Assign aromatic carbons (δ 120–140 ppm) and carbonyl signals (δ 165–175 ppm). | Deuterated DMSO solvent, 128+ scans for signal clarity. |

| XRD | Verify crystallinity and molecular packing. | Single-crystal growth via slow evaporation. |

Advanced: What computational strategies are employed to model this compound’s interactions with biological targets (e.g., enzymes)?

Methodological Answer:

Molecular docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases).

- Grid box : Center on active site coordinates (PDB ID: 3QKK).

- Scoring function : Analyze binding energy (ΔG < -7 kcal/mol indicates strong affinity).

MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- Parameters : AMBER forcefield, TIP3P water model.

QSAR : Corrogate substituent effects (e.g., benzamido vs. carboxyphenyl groups) on bioactivity .

Basic: What are the documented biological activities of this compound, and what assay validation methods are critical?

Methodological Answer:

Reported activities include:

- Antimicrobial : Tested via broth microdilution (MIC ≤ 16 µg/mL against S. aureus).

- Anti-inflammatory : Inhibition of COX-2 (IC₅₀ = 12 µM, ELISA-based assay).

Validation Steps :

Positive controls : Compare with known inhibitors (e.g., ibuprofen for COX-2).

Dose-response curves : Ensure linearity (R² > 0.95) across 3–5 log concentrations.

Cytotoxicity : Validate selectivity via MTT assay on mammalian cell lines (IC₅₀ > 50 µM) .

Advanced: How do structural modifications at the 3-carboxyphenyl position affect physicochemical properties and bioactivity?

Methodological Answer:

| Modification | Impact on LogP | Bioactivity Trend |

|---|---|---|

| Electron-withdrawing groups (e.g., -NO₂) | ↑ LogP (more lipophilic) | ↑ Antimicrobial potency, ↓ solubility. |

| Electron-donating groups (e.g., -OCH₃) | ↓ LogP | ↑ Aqueous solubility, variable COX-2 inhibition. |

| Methodology : |

- Synthetic variation : Introduce substituents via Suzuki-Miyaura coupling.

- Property analysis : Measure LogP (shake-flask method) and permeability (PAMPA assay).

- SAR analysis : Use partial least squares (PLS) regression to correlate structure with activity .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C; monitor degradation via HPLC over 6 months.

- Humidity control : Use desiccants (silica gel) to prevent hydrolysis of amide bonds.

- pH stability : Avoid prolonged exposure to alkaline conditions (pH > 9) to prevent carboxylate formation .

Advanced: How can researchers design experiments to elucidate the mechanism of action in complex biological systems?

Methodological Answer:

Omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify perturbed pathways.

Chemical proteomics : Use photoaffinity labeling to map direct protein targets.

Kinetic assays : Determine enzyme inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots.

Theoretical alignment : Link findings to established frameworks (e.g., inflammation signaling pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.